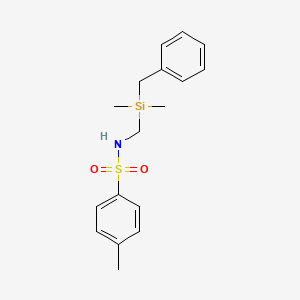
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is a compound that features a benzyldimethylsilyl group attached to a methylbenzenesulfonamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of benzyldimethylsilyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyldimethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the development of novel pharmaceuticals and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its ability to act as a protecting group for amines. The benzyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild acidic or basic conditions, revealing the free amine for further reactions.
類似化合物との比較
Similar Compounds
- N-((Trimethylsilyl)methyl)-4-methylbenzenesulfonamide
- N-((Dimethylphenylsilyl)methyl)-4-methylbenzenesulfonamide
- N-((Diphenylmethylsilyl)methyl)-4-methylbenzenesulfonamide
Uniqueness
N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the benzyldimethylsilyl group, which provides a balance of steric hindrance and electronic effects. This makes it an effective protecting group for amines, offering stability and ease of removal compared to other silyl-protected sulfonamides.
特性
分子式 |
C17H23NO2SSi |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
N-[[benzyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H23NO2SSi/c1-15-9-11-17(12-10-15)21(19,20)18-14-22(2,3)13-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 |
InChIキー |
BFPLGSPCIPLYSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


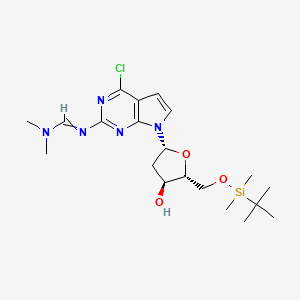
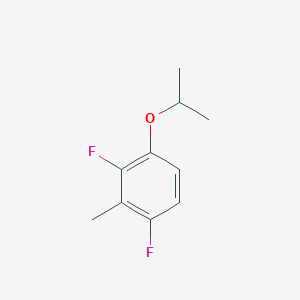
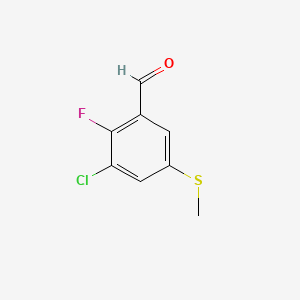
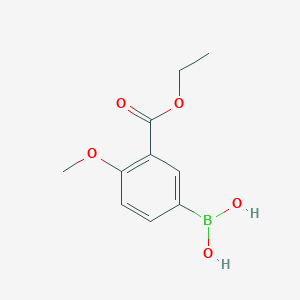
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
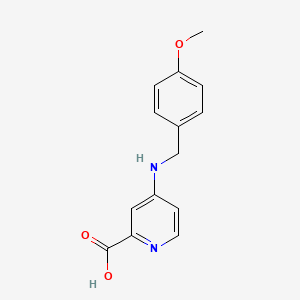
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
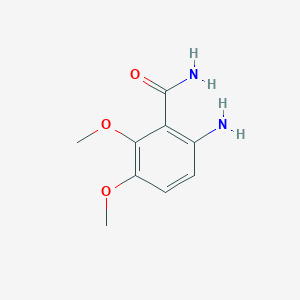
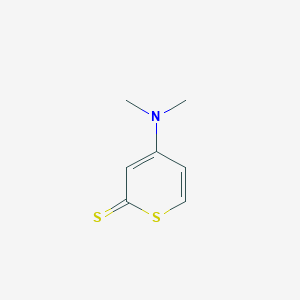

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
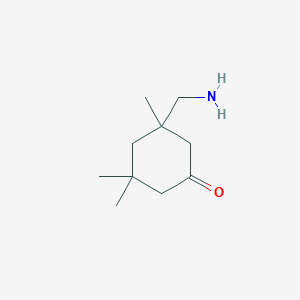
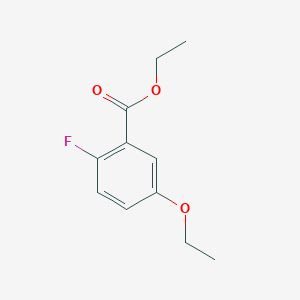
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
